molecular formula C12H19BN2O2 B2546424 N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine CAS No. 1675109-67-7

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No. B2546424
CAS RN: 1675109-67-7
M. Wt: 234.11
InChI Key: ARTCGRLJPDOTKG-UHFFFAOYSA-N
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Description

“N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine” is a chemical compound . It is often used in the field of organic synthesis .


Synthesis Analysis

The synthesis of this compound can involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts can also be involved .


Molecular Structure Analysis

The molecular structure of this compound involves a pyridin-2-amine group attached to a methyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in Suzuki-Miyaura coupling reactions . It can also be more prone to a nucleophilic reaction due to the stronger electronegativity of oxygen .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 247.15 . It should be stored under inert gas and away from light and air .

Scientific Research Applications

Safety and Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319) . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended. If skin contact occurs, it should be washed thoroughly with water .

properties

IUPAC Name

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-15-10(9)14-5/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTCGRLJPDOTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

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